molecular formula C7H10N2O3 B13612672 n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine

Cat. No.: B13612672
M. Wt: 170.17 g/mol
InChI Key: CBLOKJNMBKHIQH-UHFFFAOYSA-N
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Description

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine is a chemical compound characterized by the presence of a nitrofuran moiety Nitrofurans are a class of compounds known for their diverse biological activities, including antimicrobial properties

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

N-methyl-2-(5-nitrofuran-2-yl)ethanamine

InChI

InChI=1S/C7H10N2O3/c1-8-5-4-6-2-3-7(12-6)9(10)11/h2-3,8H,4-5H2,1H3

InChI Key

CBLOKJNMBKHIQH-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further modified to introduce the methyl and amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, followed by large-scale purification and refinement techniques to ensure the compound’s purity and consistency. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine involves its interaction with bacterial enzymes. The nitrofuran moiety is believed to interfere with bacterial metabolic processes, leading to the inhibition of essential enzymes involved in glucose and pyruvate metabolism . This disruption ultimately results in the antibacterial effects observed with this compound.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit potential antimicrobial properties. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance as a versatile chemical entity.

Biological Activity

n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine is a compound of interest due to its potential biological activity, particularly in antimicrobial applications. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of nitro-containing heterocycles, which are known for their diverse biological activities. The presence of the nitrofuran moiety is crucial for its antimicrobial properties, as it can undergo reduction to form reactive intermediates that interact with cellular components.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) and nitrogen oxides upon reduction. These reactive species can cause oxidative damage to bacterial DNA and proteins, leading to cell death. The compound's effectiveness is also linked to its interaction with bacterial nitroreductases, which activate the nitro group, enhancing its antimicrobial potency.

ESKAPE Pathogens

This compound has been tested against the ESKAPE pathogens—Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae. These pathogens are notorious for their multidrug resistance and pose significant challenges in clinical settings.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Enterococcus faecium16 µg/mLModerate
Staphylococcus aureus8 µg/mLStrong
Klebsiella pneumoniae32 µg/mLWeak
Acinetobacter baumannii64 µg/mLWeak
Pseudomonas aeruginosa>128 µg/mLVery weak
Enterobacter cloacae32 µg/mLModerate

Note: Values represent the concentration required to inhibit bacterial growth in vitro.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the nitrofuran moiety significantly affect the biological activity of the compound. For instance:

  • Substitution at the 5-position : Enhances antibacterial activity.
  • Alkyl chain length : Optimal activity observed with shorter chains; longer chains may reduce solubility and bioavailability.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study evaluated various derivatives of this compound against a panel of resistant bacterial strains. The results indicated that compounds with electron-donating groups at specific positions exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking such substitutions.
  • Mechanistic Insights :
    In another investigation, researchers explored the activation pathway of this compound by bacterial nitroreductases. It was found that specific strains of E. coli showed increased susceptibility when treated with this compound due to the upregulation of nitroreductase enzymes.

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